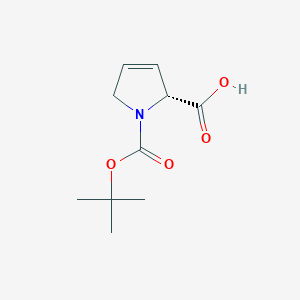

N-Boc-3,4-dehydro-D-proline

Overview

Description

N-Boc-3,4-dehydro-D-proline, also known as Boc-3,4-Dehydro-L-Proline, is an N-terminal protected 3,4-Dehydro-L-proline . It is used in solid-phase peptide synthesis (SPPS) to make peptides .

Synthesis Analysis

The multi-step preparation of N-Boc-3,4-dehydro-L-proline methyl ester has been reported using a modular flow reactor . The use of immobilized reagents and scavengers in pre-packed glass tubes allows the pure product to be obtained in 87% overall yield, 97% purity, and >98% enantiomeric excess without any additional purification step .Molecular Structure Analysis

The molecular formula of N-Boc-3,4-dehydro-D-proline is C10H15NO4 . Its molecular weight is 213.23 .Chemical Reactions Analysis

N-Boc-3,4-dehydro-D-proline is used in solid-phase peptide synthesis (SPPS) to make peptides . It is an alternate substrate of the amino acid oxidase, NikD .Physical And Chemical Properties Analysis

N-Boc-3,4-dehydro-D-proline has a density of 1.2±0.1 g/cm3 . Its boiling point is 336.4±42.0 °C at 760 mmHg . The compound appears as a white to off-white crystalline powder .Scientific Research Applications

Peptide Synthesis

Boc-3,4-dehydro-D-proline serves as an N-terminal protected amino acid in solid-phase peptide synthesis (SPPS). Researchers use it to construct peptides containing 3,4-dehydro-D-proline. In SPPS, the compound acts as a building block for assembling complex peptide sequences. Its unique structure, featuring a dehydroproline ring, contributes to peptide conformation and stability during synthesis .

Stabilization of Peptide Secondary Structures

The incorporation of 3,4-dehydro-D-proline into peptides enhances their rigidity and stability. The dehydroproline ring restricts the peptide backbone’s conformation, promoting the adoption of specific secondary structures such as β-turns and γ-turns. Researchers exploit this property to design bioactive peptides, enzyme inhibitors, and peptidomimetics .

Bioactive Peptides and Drug Development

Boc-3,4-dehydro-D-proline-containing peptides exhibit unique biological activities. By strategically placing this amino acid in peptide sequences, researchers can modulate receptor binding, enzymatic activity, or protein-protein interactions. These bioactive peptides find applications in drug discovery, where they target specific receptors or enzymes .

Antimicrobial Peptides (AMPs)

AMPs play a crucial role in innate immunity by defending against microbial pathogens. Incorporating 3,4-dehydro-D-proline into AMPs enhances their stability and antimicrobial efficacy. Researchers explore AMPs containing Boc-3,4-dehydro-D-proline as potential alternatives to conventional antibiotics .

Conformational Studies and NMR Spectroscopy

The unique conformational properties of Boc-3,4-dehydro-D-proline make it an excellent probe for studying protein structures. Nuclear Magnetic Resonance (NMR) spectroscopy relies on the distinct chemical shifts and coupling constants of the dehydroproline ring to elucidate protein folding, dynamics, and interactions. Researchers use labeled peptides containing this amino acid to investigate protein conformational changes .

Chemical Biology and Enzyme Mechanisms

Researchers employ Boc-3,4-dehydro-D-proline to study enzyme mechanisms and substrate specificity. By incorporating it into peptide substrates, they can explore enzyme-catalyzed reactions and identify active sites. This approach aids in understanding enzyme function and designing inhibitors for therapeutic purposes .

Safety and Hazards

Mechanism of Action

Target of Action

Boc-3,4-dehydro-D-proline, also known as N-Boc-3,4-dehydro-D-proline, is an N-terminal protected amino acid . It is primarily used in solid-phase peptide synthesis (SPPS) to make peptides . The primary targets of this compound are the peptide chains that are being synthesized .

Mode of Action

The compound interacts with its targets by being incorporated into the peptide chains during the synthesis process . As an N-terminal protected amino acid, it prevents unwanted side reactions during the synthesis, ensuring the correct sequence of amino acids in the peptide chain .

Biochemical Pathways

The biochemical pathway primarily affected by Boc-3,4-dehydro-D-proline is the peptide synthesis pathway . By being incorporated into the peptide chains, it influences the structure and function of the resulting peptides .

Pharmacokinetics

The pharmacokinetics of Boc-3,4-dehydro-D-proline are largely dependent on the properties of the peptides it is incorporated into . As such, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties can vary widely. As a rule, peptides are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of Boc-3,4-dehydro-D-proline’s action are determined by the function of the peptides it helps synthesize . These can range from signaling molecules to structural components of cells, and their effects can be diverse and far-reaching .

Action Environment

The action, efficacy, and stability of Boc-3,4-dehydro-D-proline are influenced by various environmental factors. These include the conditions under which the peptide synthesis is carried out, such as temperature, pH, and the presence of other reactants . Optimal conditions ensure the successful incorporation of Boc-3,4-dehydro-D-proline into the peptide chains and the successful synthesis of the desired peptides .

properties

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-dihydropyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h4-5,7H,6H2,1-3H3,(H,12,13)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIGSRMSSCUMAZ-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=CC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC=C[C@@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-3,4-dehydro-D-proline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[4-(2-Thiophen-2-ylethynyl)phenyl]ethynyl]thiophene](/img/structure/B3042273.png)

![2-Bromo-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B3042274.png)